
Diundecyl 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a molecular formula of C40H80N2O4. This compound is known for its unique structure, which includes a dimethylaminoethyl group and two decanoate ester groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves the esterification of decanoic acid with a dimethylaminoethyl-containing intermediate. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles such as halides or hydroxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, typically at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Substitution: Sodium hydroxide in aqueous solution, at elevated temperatures.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decanol derivatives.
Substitution: Formation of substituted decanoate esters.
Scientific Research Applications
Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its amphiphilic nature.
Industry: Employed in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. It can also interact with enzymes, either as a substrate or inhibitor, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Diethylhexyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
Uniqueness
Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific ester groups and the presence of a dimethylaminoethyl moiety. This structure imparts distinctive chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C46H92N2O4 |
|---|---|
Molecular Weight |
737.2 g/mol |
IUPAC Name |
undecyl 10-[2-(dimethylamino)ethyl-(10-oxo-10-undecoxydecyl)amino]decanoate |
InChI |
InChI=1S/C46H92N2O4/c1-5-7-9-11-13-15-23-29-35-43-51-45(49)37-31-25-19-17-21-27-33-39-48(42-41-47(3)4)40-34-28-22-18-20-26-32-38-46(50)52-44-36-30-24-16-14-12-10-8-6-2/h5-44H2,1-4H3 |
InChI Key |
XLWXAULVKQYHAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCCCCCCCCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


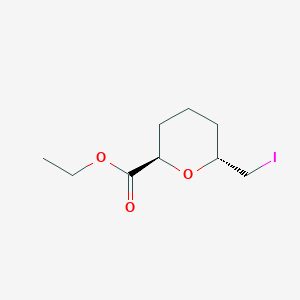
![(1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B13356358.png)
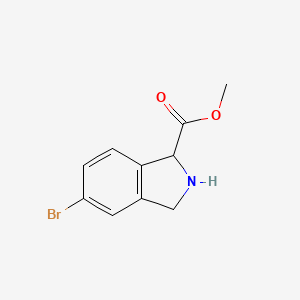
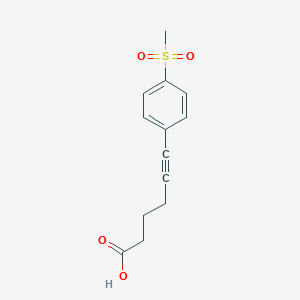
![1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13356375.png)
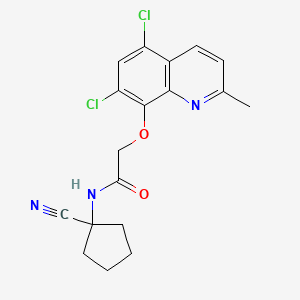
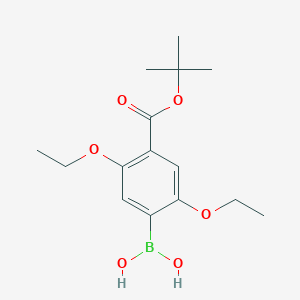


![Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13356407.png)

![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)

![L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B13356435.png)
